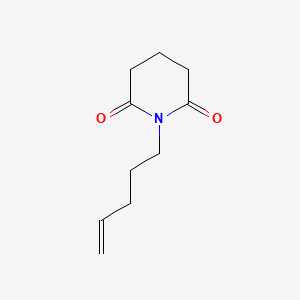
1-Pent-4-enylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pent-4-enylpiperidine-2,6-dione is a heterocyclic organic compound that belongs to the piperidine family. This compound is characterized by a piperidine ring substituted with a pent-4-enyl group and two keto groups at positions 2 and 6. Piperidine derivatives are known for their significant pharmacological and industrial applications, making them valuable in various fields of research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pent-4-enylpiperidine-2,6-dione typically involves the Michael addition and intramolecular nucleophilic substitution processes. One efficient method reported involves using abundant acetates and acrylamides with potassium tert-butoxide as a promoter. This reaction can be performed under solvent-free conditions, providing excellent functional group tolerance and yielding a wide range of piperidine-2,6-diones .
Industrial Production Methods: The industrial production of piperidine-2,6-dione derivatives can be achieved on a kilo-scale using the aforementioned method. This robust protocol allows for the synthesis of various derivatives, including those used in the pharmaceutical industry, such as CRBN ligands and drugs like Aminoglutethimide and Niraparib .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pent-4-enylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, hydroxyl derivatives, and oxo derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1-Pent-4-enylpiperidine-2,6-dione has numerous applications in scientific research, including:
Chemistry: It serves as a versatile synthetic intermediate for constructing complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural products.
Medicine: Piperidine derivatives are found in numerous pharmaceuticals, making this compound valuable in drug discovery and development.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 1-Pent-4-enylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, piperidine-2,6-dione derivatives have been shown to interact with zinc finger motifs and induce the expression of fetal hemoglobin, making them useful in treating blood disorders .
Comparación Con Compuestos Similares
Piperidine-2,6-dione: A closely related compound with similar structural features and applications.
Aminoglutethimide: A drug that shares the piperidine-2,6-dione core and is used in the treatment of certain cancers.
Niraparib: Another pharmaceutical that contains the piperidine-2,6-dione scaffold and is used in cancer therapy
Uniqueness: 1-Pent-4-enylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and industrial products.
Propiedades
Número CAS |
163106-37-4 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-pent-4-enylpiperidine-2,6-dione |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-8-11-9(12)6-5-7-10(11)13/h2H,1,3-8H2 |
Clave InChI |
YDWPJSWVNSNZQW-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCN1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
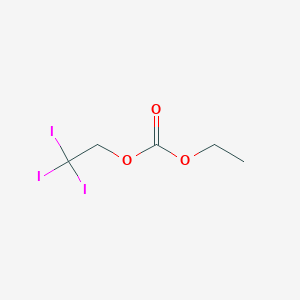

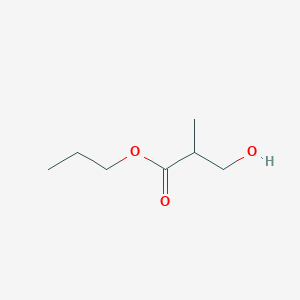
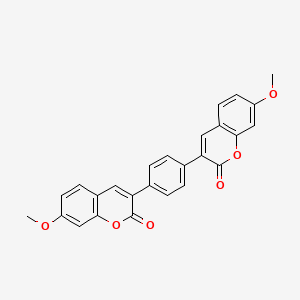
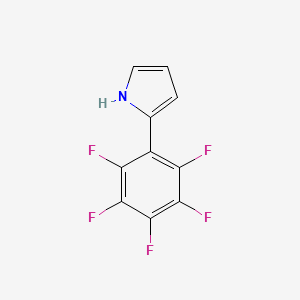
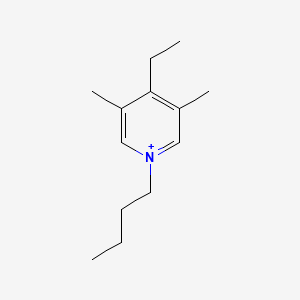
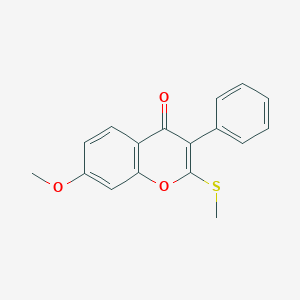
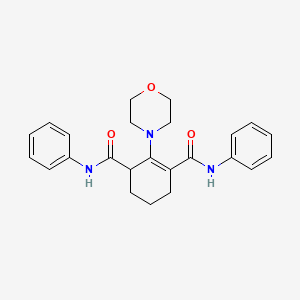
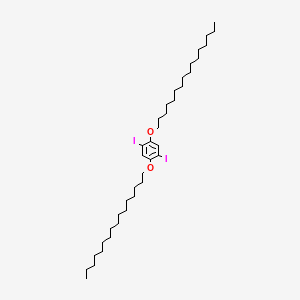
silane](/img/structure/B12556436.png)
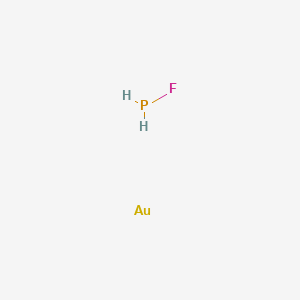
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
